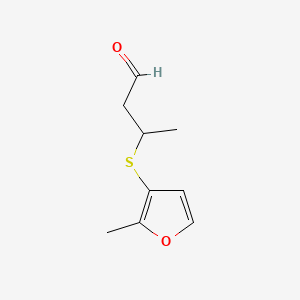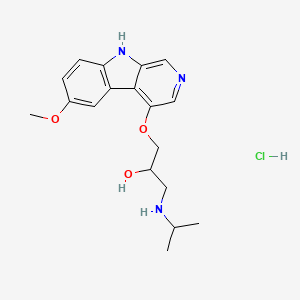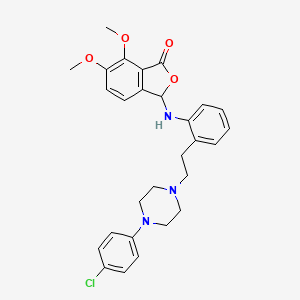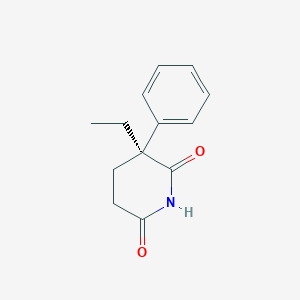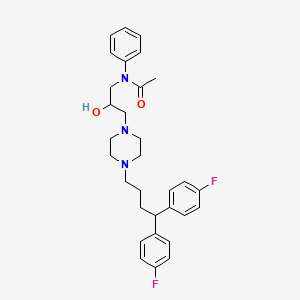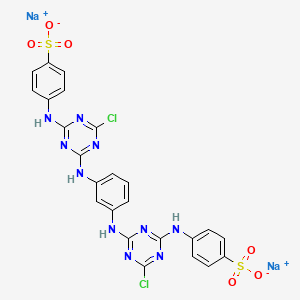
Benzenesulfonic acid, 4,4'-(1,3-phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino))bis-, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonic acid, 4,4’-(1,3-phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino))bis-, disodium salt is a complex organic compound with significant applications in various fields. This compound is characterized by its aromatic sulfonic acid structure, which includes a 1,3-phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino) moiety. It is commonly used in industrial and research settings due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4,4’-(1,3-phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino))bis-, disodium salt typically involves the sulfonation of benzene derivatives using concentrated sulfuric acid. This process is a classic example of aromatic sulfonation, which is a crucial reaction in industrial organic chemistry . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation reactors where benzene derivatives are treated with sulfuric acid under controlled conditions. The resulting product is then neutralized with sodium hydroxide to form the disodium salt. This method ensures the efficient production of the compound with minimal impurities.
化学反応の分析
Types of Reactions
Benzenesulfonic acid, 4,4’-(1,3-phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino))bis-, disodium salt undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the sulfonic acid group to sulfonyl chloride.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfonyl chlorides, reduced aromatic compounds, and various substituted derivatives.
科学的研究の応用
Benzenesulfonic acid, 4,4’-(1,3-phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino))bis-, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Benzenesulfonic acid, 4,4’-(1,3-phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino))bis-, disodium salt exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid groups can form strong ionic bonds with amino acid residues in proteins, leading to inhibition or modification of enzyme activity. The triazine moiety can also interact with nucleophilic sites in biological molecules, further contributing to its biological activity .
類似化合物との比較
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in similar applications but lacks the triazine moiety.
p-Toluenesulfonic acid: Another aromatic sulfonic acid with a methyl group, commonly used as a catalyst in organic synthesis.
Sulfanilic acid: An aromatic sulfonic acid with an amino group, used in dye production and as a reagent in analytical chemistry.
Uniqueness
Benzenesulfonic acid, 4,4’-(1,3-phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino))bis-, disodium salt is unique due to its complex structure, which includes both sulfonic acid and triazine moieties. This combination imparts distinct chemical properties and enhances its utility in various applications, particularly in research and industrial settings.
特性
CAS番号 |
173659-60-4 |
|---|---|
分子式 |
C24H16Cl2N10Na2O6S2 |
分子量 |
721.5 g/mol |
IUPAC名 |
disodium;4-[[4-chloro-6-[3-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]anilino]-1,3,5-triazin-2-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C24H18Cl2N10O6S2.2Na/c25-19-31-21(27-13-4-8-17(9-5-13)43(37,38)39)35-23(33-19)29-15-2-1-3-16(12-15)30-24-34-20(26)32-22(36-24)28-14-6-10-18(11-7-14)44(40,41)42;;/h1-12H,(H,37,38,39)(H,40,41,42)(H2,27,29,31,33,35)(H2,28,30,32,34,36);;/q;2*+1/p-2 |
InChIキー |
ABHFMEKGMXWMRF-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)[O-])Cl)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)S(=O)(=O)[O-])Cl.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





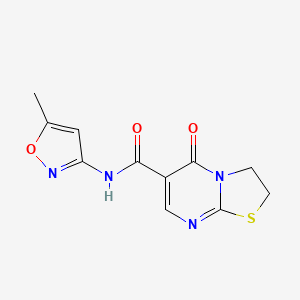
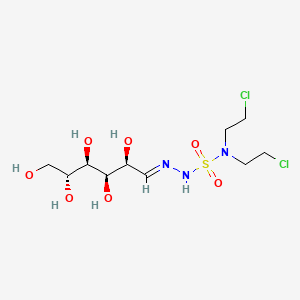
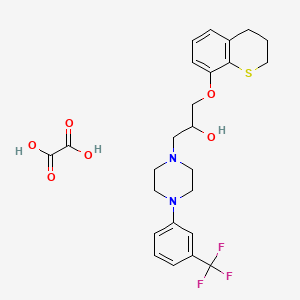

![2-[bis(2-hydroxyethyl)amino]ethanol;(9Z,12Z)-octadeca-9,12-dienoic acid](/img/structure/B12769822.png)
